Lipid-lowering agent-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Lipid-lowering agent-1 is a compound used to reduce lipid levels in the blood, particularly low-density lipoprotein cholesterol (LDL-C). Elevated levels of LDL-C are a primary risk factor for atherosclerotic cardiovascular disease, which remains a leading cause of death worldwide . This compound is part of a broader class of lipid-lowering agents that aim to manage dyslipidemia and reduce the risk of cardiovascular events .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of lipid-lowering agent-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield of the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This process may include the use of advanced technologies such as continuous flow reactors and automated systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: Lipid-lowering agent-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its lipid-lowering properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products are typically intermediates or derivatives that retain the lipid-lowering activity of the parent compound .

Scientific Research Applications

Lipid-lowering agent-1 has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry . In chemistry, it is studied for its unique chemical properties and potential for developing new lipid-lowering agents. In biology, it is used to investigate the mechanisms of lipid metabolism and the role of lipids in cellular processes. In medicine, this compound is used to develop treatments for dyslipidemia and cardiovascular diseases. In industry, it is utilized in the formulation of pharmaceutical products and dietary supplements .

Mechanism of Action

Lipid-lowering agent-1 exerts its effects by targeting specific molecular pathways involved in lipid metabolism . It primarily acts by inhibiting the synthesis or absorption of cholesterol, leading to a reduction in LDL-C levels in the blood. The compound may also enhance the clearance of LDL-C from the bloodstream by increasing the expression of LDL receptors on hepatocytes . These actions collectively contribute to the compound’s lipid-lowering effects and its potential to reduce the risk of cardiovascular events .

Comparison with Similar Compounds

Lipid-lowering agent-1 can be compared with other lipid-lowering agents such as statins, fibrates, and PCSK9 inhibitors . Statins are well-known for their ability to lower LDL-C levels by inhibiting the enzyme HMG-CoA reductase . Fibrates primarily reduce triglyceride levels and increase high-density lipoprotein cholesterol (HDL-C) levels . PCSK9 inhibitors, such as alirocumab and evolocumab, work by preventing the degradation of LDL receptors, thereby enhancing the clearance of LDL-C from the blood . This compound is unique in its specific mechanism of action and its potential to be used in combination with other lipid-lowering therapies to achieve optimal lipid control .

List of Similar Compounds:- Statins (e.g., atorvastatin, simvastatin)

- Fibrates (e.g., fenofibrate, gemfibrozil)

- PCSK9 inhibitors (e.g., alirocumab, evolocumab)

- Ezetimibe

- Bempedoic acid

Properties

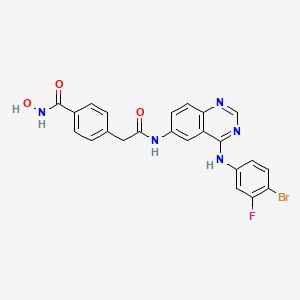

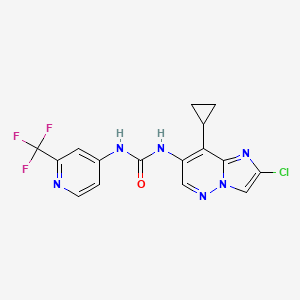

Molecular Formula |

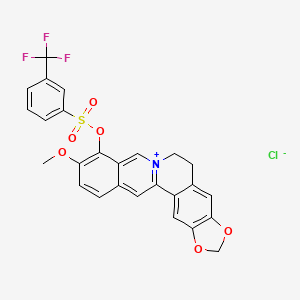

C26H19ClF3NO6S |

|---|---|

Molecular Weight |

565.9 g/mol |

IUPAC Name |

(17-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-16-yl) 3-(trifluoromethyl)benzenesulfonate;chloride |

InChI |

InChI=1S/C26H19F3NO6S.ClH/c1-33-22-6-5-15-9-21-19-12-24-23(34-14-35-24)10-16(19)7-8-30(21)13-20(15)25(22)36-37(31,32)18-4-2-3-17(11-18)26(27,28)29;/h2-6,9-13H,7-8,14H2,1H3;1H/q+1;/p-1 |

InChI Key |

XYEYRBDARUPGAI-UHFFFAOYSA-M |

Canonical SMILES |

COC1=C(C2=C[N+]3=C(C=C2C=C1)C4=CC5=C(C=C4CC3)OCO5)OS(=O)(=O)C6=CC=CC(=C6)C(F)(F)F.[Cl-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,4-Bis[2-(2-aminoethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione](/img/structure/B12414118.png)

![copper;3-[18-(2-carboxylatoethyl)-7,12-bis(ethenyl)-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoate;hydron](/img/structure/B12414183.png)